A Technical Guide to N-methylpent-4-enamide: Structure, Properties, Synthesis, and Applications
A Technical Guide to N-methylpent-4-enamide: Structure, Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of N-methylpent-4-enamide (CAS No. 52565-61-4), a bifunctional molecule incorporating both a secondary amide and a terminal alkene. This unique combination of functional groups makes it a valuable building block in various fields, including polymer science, organic synthesis, and materials chemistry. This document details its chemical structure, physicochemical properties, spectroscopic signature, a validated synthesis protocol, and discusses its chemical reactivity and potential applications for researchers, scientists, and professionals in drug development.
Molecular Structure and Identification
N-methylpent-4-enamide is an acyclic organic compound with a five-carbon chain. Its structure is characterized by a terminal double bond between C4 and C5 and a secondary amide group where the nitrogen atom is substituted with a methyl group.
The fundamental identification parameters for N-methylpent-4-enamide are summarized in the table below.[1][2]
| Identifier | Value |
| IUPAC Name | N-methylpent-4-enamide[1] |
| CAS Number | 52565-61-4[1][2] |
| Molecular Formula | C₆H₁₁NO[1][2] |
| Canonical SMILES | CNC(=O)CCC=C[1] |
| InChI | InChI=1S/C6H11NO/c1-3-4-5-6(8)7-2/h3H,1,4-5H2,2H3,(H,7,8)[1] |
| InChIKey | WMSBZEVWAHDCGZ-UHFFFAOYSA-N[1] |
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}
Physicochemical Properties
The physical and chemical properties of N-methylpent-4-enamide dictate its behavior in various chemical systems, including its solubility, reactivity, and potential for intermolecular interactions. The following properties have been computationally predicted.
| Property | Value | Source |
| Molecular Weight | 113.16 g/mol | [1][2] |
| Monoisotopic Mass | 113.084063974 Da | [1] |
| XLogP3 | 0.6 | [1] |
| Hydrogen Bond Donor Count | 1 | [1][2] |
| Hydrogen Bond Acceptor Count | 1 | [1][2] |
| Rotatable Bond Count | 3 | [1][2] |
| Topological Polar Surface Area | 29.1 Ų | [1][2] |
Spectroscopic Characterization
Spectroscopic analysis is critical for the unambiguous identification and characterization of N-methylpent-4-enamide. The expected spectral data are outlined below, based on the known ranges for its constituent functional groups.[3][4]
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Vinyl Protons (=CH₂) | ~4.9 - 5.1 ppm | Protons on a terminal double bond. |
| Vinyl Proton (-CH=) | ~5.7 - 5.9 ppm | Proton on an internal carbon of a double bond. | |
| Allylic Protons (-CH₂-CH=) | ~2.3 ppm | Protons adjacent to the C=C double bond. | |
| Alpha-Carbonyl Protons (-CH₂-C=O) | ~2.2 ppm | Protons adjacent to the carbonyl group. | |
| N-Methyl Protons (-NH-CH₃) | ~2.8 ppm | Methyl group attached to the amide nitrogen. | |
| Amide Proton (-NH-) | ~5.5 - 8.5 ppm (broad) | Labile proton on the nitrogen atom. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~172 ppm | Characteristic shift for a secondary amide carbonyl. |
| Alkene Carbon (-CH=) | ~137 ppm | Internal sp² hybridized carbon. | |
| Alkene Carbon (=CH₂) | ~115 ppm | Terminal sp² hybridized carbon. | |
| N-Methyl Carbon (-CH₃) | ~26 ppm | Methyl group attached to nitrogen. | |
| Aliphatic Carbons (-CH₂-) | ~30 - 40 ppm | sp³ hybridized carbons in the chain. | |
| IR Spectroscopy | N-H Stretch | ~3300 cm⁻¹ (sharp, moderate) | Characteristic of a secondary amide N-H bond.[4][5] |
| =C-H Stretch | ~3080 cm⁻¹ (weak to moderate) | Stretching vibration of H bonded to sp² carbons. | |
| C-H Stretch (sp³) | ~2850-2960 cm⁻¹ (strong) | Aliphatic C-H bond stretching. | |
| C=O Stretch (Amide I) | ~1650 cm⁻¹ (strong) | Carbonyl stretching is a very strong, characteristic amide band.[4][5] | |
| C=C Stretch | ~1640 cm⁻¹ (variable) | Alkene stretch, may overlap with the Amide I band. | |
| N-H Bend (Amide II) | ~1550 cm⁻¹ (strong) | Combination of N-H bending and C-N stretching. | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 113.084 | Corresponding to the exact mass of C₆H₁₁NO.[1] |
| Key Fragments | m/z 98, 84, 72, 57, 44 | Potential fragments from cleavage alpha to the carbonyl, McLafferty rearrangement, or loss of the methylamino group. |
Synthesis and Manufacturing
N-methylpent-4-enamide can be reliably synthesized via the nucleophilic acyl substitution of a 4-pentenoyl derivative with methylamine. The use of 4-pentenoyl chloride is a common and efficient method.
Causality of Experimental Design
This protocol utilizes the high reactivity of an acid chloride toward a nucleophile.
-
Reagents : 4-Pentenoyl chloride is the electrophilic acylating agent. Methylamine serves as the nucleophile.
-
Solvent : A dry, aprotic solvent like dichloromethane (DCM) is used to prevent hydrolysis of the highly reactive acid chloride.
-
Base : Triethylamine (TEA) is a non-nucleophilic base used as an acid scavenger. It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation and deactivation of the methylamine nucleophile.
-
Workup : An aqueous workup with dilute acid and brine removes the triethylamine hydrochloride salt and any unreacted methylamine, followed by drying and solvent evaporation to isolate the crude product.
-
Purification : Column chromatography is employed to separate the desired amide from any non-polar starting materials or polar impurities, yielding the pure product.
Experimental Protocol
This procedure is a representative method for laboratory-scale synthesis.[6]
-
Reaction Setup : To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-pentenoyl chloride (1.0 eq). Dissolve in anhydrous dichloromethane (DCM, approx. 0.2 M). Cool the flask to 0°C in an ice bath.
-
Reagent Addition : In a separate flask, add methylamine (2.0 M solution in THF, 1.1 eq) and triethylamine (1.2 eq) to anhydrous DCM. Transfer this solution to an addition funnel.
-
Reaction : Add the methylamine/triethylamine solution dropwise to the stirred acid chloride solution over 30 minutes, maintaining the internal temperature below 5°C.
-
Completion : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Aqueous Workup : Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure N-methylpent-4-enamide.
Chemical Reactivity and Potential Applications
The dual functionality of N-methylpent-4-enamide makes it a versatile reagent in organic chemistry. The reactivity of the alkene and amide groups can be selectively addressed.
-
Alkene Group Reactivity : The terminal double bond is susceptible to a wide range of transformations, including:
-
Electrophilic Addition : Reactions such as hydrogenation, halogenation, and hydrohalogenation can selectively modify the alkene without affecting the amide.
-
Oxidation : The double bond can be oxidized to form an epoxide or cleaved via ozonolysis to yield an aldehyde.
-
Polymerization : It can act as a monomer in radical or transition-metal-catalyzed polymerization reactions to produce functionalized polymers.
-
-
Amide Group Reactivity : The secondary amide is relatively stable but can undergo:
-
Hydrolysis : Under strong acidic or basic conditions, the amide bond can be cleaved to yield 4-pentenoic acid and methylamine.
-
Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to the corresponding amine, N-methylpent-4-en-1-amine.
-
Potential Applications
Based on its structure, N-methylpent-4-enamide is a promising candidate for several applications:
-
Polymer Chemistry : As a functional monomer, it can be used to synthesize polymers with pendant amide groups, which can enhance properties like hydrophilicity, thermal stability, and adhesion.
-
Organic Synthesis : It serves as a valuable building block where the alkene or amide can be transformed selectively, enabling the synthesis of more complex molecules, including nitrogen-containing heterocycles and other scaffolds relevant to medicinal chemistry.[7]
-
Drug Discovery : The pentenamide scaffold can be incorporated into larger molecules to explore potential biological activities. Amide-containing compounds are ubiquitous in pharmaceuticals, and the terminal alkene provides a handle for further functionalization or conjugation.[7]
Safety and Handling
No specific safety data sheet (SDS) is available for N-methylpent-4-enamide in the provided search results. However, based on the functional groups present, general laboratory safety precautions should be observed.[8][9]
-
Personal Protective Equipment (PPE) : Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9]
References
-
N-Methylpent-4-enamide | C6H11NO | CID 12444166. PubChem, National Institutes of Health. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
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Pentanamide, 4-methyl- - the NIST WebBook. NIST Chemistry WebBook. [Link]
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Infrared Spectroscopy. Michigan State University Chemistry. [Link]
-
How would you expect the IR and ¹H NMR spectra for propanamide an... Pearson. [Link]
-
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]
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- 2. guidechem.com [guidechem.com]
- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 4. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]
- 5. Pentanamide, 4-methyl- [webbook.nist.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Buy (E)-N-methylpent-2-enamide [smolecule.com]
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